molecular formula C15H14FN3O2S2 B2824746 (E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946257-01-8

(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2824746
CAS No.: 946257-01-8
M. Wt: 351.41
InChI Key: ZHTNXKCVJMMLAP-BMRADRMJSA-N
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Description

(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily for its potential as a kinase inhibitor. This compound features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Based on its structural similarity to established inhibitors, this molecule is designed to target and modulate the activity of specific protein kinases, such as B-Raf (BRAF), which are critical components in cellular signaling pathways like the MAPK/ERK pathway. Hyperphosphorylation of this pathway is a hallmark of numerous cancers, making targeted inhibitors a major focus of therapeutic development. Researchers utilize this compound as a chemical probe to investigate kinase function, study downstream signaling cascades, and explore mechanisms of resistance in cellular and biochemical assays. Its mechanism of action is hypothesized to involve binding to the ATP-binding pocket of the target kinase, thereby competitively inhibiting its enzymatic activity and disrupting the aberrant signaling that drives pathological cell proliferation. This product is intended for research use only and is not for diagnostic or therapeutic applications. For further information on kinase targets and inhibitor design, researchers can refer to authoritative sources such as the Protein Data Bank and PubChem .

Properties

IUPAC Name

N-[6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S2/c1-9-7-12(21-18-9)14(20)17-15-19(5-6-22-2)11-4-3-10(16)8-13(11)23-15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNXKCVJMMLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C15H14FN3O2S2
  • Molecular Weight : 351.41 g/mol
  • Purity : Typically ≥ 95%

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of Benzothiazole Derivative : The initial step usually involves the synthesis of a benzothiazole derivative, which is then modified to introduce the methylthio and isoxazole groups.
  • Condensation Reaction : A condensation reaction between the benzothiazole derivative and isoxazole leads to the formation of the target compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • In Vitro Studies : Research has demonstrated potent cytotoxic effects against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 15 µM, demonstrating significant inhibition of cell growth compared to control groups.
  • Antibacterial Evaluation :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial properties.

Comparative Analysis

Activity TypeCompoundIC50/MIC ValuesReference
Anticancer(E)-N-(6-fluoro...)15 µM (MCF-7)
Antimicrobial(E)-N-(6-fluoro...)32 µg/mL (S. aureus), 64 µg/mL (E. coli)

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of derivatives known for their biological activity, particularly due to the presence of functional groups associated with pharmacological properties. The synthesis typically involves multiple steps, including:

  • Formation of the benzo[d]thiazole core .
  • Introduction of the isoxazole moiety .
  • Functionalization with the methylthio and fluoro groups .

The specific synthetic pathways may vary, but they generally aim to optimize yield and purity while maintaining the integrity of the active functional groups.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exhibit promising anticancer activity. For instance, derivatives of benzothiazole and isoxazole have been studied for their effects on various cancer cell lines, demonstrating cytotoxicity and potential synergy with established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole compounds have shown effectiveness against a range of bacterial strains, indicating that this compound could similarly possess antibacterial or antifungal activity .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced potency compared to traditional chemotherapeutics .
  • Synergistic Effects : A study investigated the combination of thiazole-based compounds with doxorubicin, revealing improved efficacy in inducing apoptosis in resistant cancer cell lines. This suggests that this compound may enhance treatment outcomes when used in conjunction with existing therapies .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzothiazole derivativesCytotoxicity in MCF-7 and MDA-MB-231 cell lines
AntimicrobialThiazole-based compoundsInhibition of bacterial growth
Synergistic EffectsCombination with doxorubicinIncreased apoptosis in resistant cancer cells

Table 2: Synthetic Pathways Overview

StepDescriptionKey Reagents/Conditions
1. FormationSynthesis of benzo[d]thiazole coreReactants: Thiourea, Halogenated Aromatics
2. Isoxazole SynthesisIncorporation of isoxazole functionalityReagents: Acids, Bases
3. FunctionalizationAddition of methylthio and fluoro groupsReagents: Methylthiol, Fluorinating Agents

Comparison with Similar Compounds

Substituent Analysis

Key structural differences between the target compound and analogs are summarized below:

Compound Name / ID Benzo[d]thiazole Substituents Carboxamide Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 6-Fluoro, 3-(2-(methylthio)ethyl) 3-Methylisoxazole-5-carboxamide Not reported Inferred enhanced lipophilicity
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 6-Fluoro, 3-ethyl 3-Fluorobenzamide Not reported Potential anticancer activity
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-Acetamido, 3-methyl Benzo[d]thiazole-2-carboxamide 382.46 Predicted density: 1.49 g/cm³
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]-2-thiophenecarboxamide 6-Fluoro, 3-methyl (benzothiadiazole) 5-Chloro-thiophene-2-carboxamide Not reported Noted for heterocyclic diversity
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) 4-Phenyl, 3-ethyl (thiazole) Benzamide Not reported Evaluated as metastatic cancer inhibitor

Pharmacological Implications

  • Fluorine Substitution : The 6-fluoro group in the target compound and analogs (e.g., ) is associated with increased metabolic stability and enhanced binding interactions via electronegative effects.
  • Methylthioethyl vs.
  • Isoxazole vs. Benzamide/Thiophene : The 3-methylisoxazole-5-carboxamide group introduces a nitrogen-oxygen heterocycle, which could modulate electronic properties and target selectivity compared to aromatic carboxamides (e.g., ).

Q & A

Q. What are the key steps and challenges in synthesizing (E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted aniline derivatives under acidic conditions.
  • Step 2 : Introduction of the 2-(methylthio)ethyl group at the N3 position using alkylation or nucleophilic substitution.
  • Step 3 : Coupling of the isoxazole-5-carboxamide moiety via condensation or amide bond formation.
    Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification methods (HPLC or column chromatography) to isolate the E-isomer .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR Spectroscopy : To confirm the E-configuration and substituent positions (e.g., fluorine at C6, methylthioethyl at N3) .
  • HPLC-MS : For purity assessment and molecular weight verification.
  • X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities and validate the imine bond geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity in substitution steps .
  • Catalyst Screening : Palladium catalysts for coupling reactions or iodine/Et₃N for cyclization .
  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 4 hrs) and improves yield by 15–20% .

Q. What mechanistic insights explain this compound’s interaction with biological targets?

The benzo[d]thiazole and isoxazole moieties likely engage in:

  • Hydrogen Bonding : The carboxamide group interacts with enzyme active sites (e.g., kinase ATP-binding pockets).
  • Hydrophobic Interactions : The methylthioethyl group enhances membrane permeability.
    In vitro studies on analogs show inhibition of pro-inflammatory cytokines (e.g., IL-6) via NF-κB pathway modulation .

Q. How should researchers address contradictory data in biological activity assays?

  • Dose-Response Analysis : Confirm activity thresholds (e.g., IC₅₀) across multiple cell lines to rule out cell-specific effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .

Q. What role do substituents (e.g., fluorine, methylthioethyl) play in modulating bioactivity?

  • Fluorine at C6 : Enhances metabolic stability and electron-withdrawing effects, improving target binding affinity .
  • Methylthioethyl Group : Increases lipophilicity (logP >3), facilitating blood-brain barrier penetration in neuroinflammation models .

Q. How does the compound’s chemical stability vary under different pH and temperature conditions?

  • Acidic Conditions (pH <3) : Hydrolysis of the imine bond occurs, degrading the compound within 24 hrs.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hrs at 25°C, but degrades at >40°C via thioether oxidation .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace benzo[d]thiazole with thiadiazole to assess impact on antimicrobial activity .
  • Substituent Scanning : Test analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl) at the N3 position to optimize pharmacokinetics .

Q. How can computational modeling guide target identification?

  • Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinase.
  • MD Simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .

Q. What experimental controls are critical for ensuring reproducibility in bioactivity assays?

  • Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Solvent Controls : Account for DMSO effects on cell viability (<0.1% v/v).
  • Isomer Purity Validation : Use chiral HPLC to confirm absence of Z-isomer contamination .

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